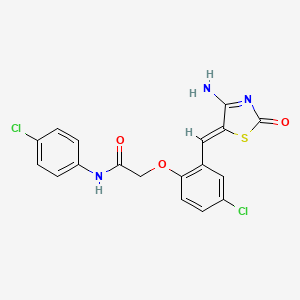
(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3S and its molecular weight is 422.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide is a synthetic compound that incorporates a thiazolidinone moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazolidinone Ring : This five-membered ring containing sulfur and nitrogen is crucial for its biological activity.
- Chlorophenyl Groups : The presence of chlorine atoms in the phenyl rings may enhance the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The thiazolidinone moiety can inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
- Receptors : It may bind to specific receptors, altering signal transduction pathways that regulate physiological responses.
- DNA/RNA Interaction : Potential interactions with nucleic acids could affect gene expression and protein synthesis, leading to various biological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies indicate that some derivatives possess promising anticancer activity, although they are generally less potent than established chemotherapeutic agents such as 5-fluorouracil .
Other Biological Activities
The thiazolidinone derivatives are also noted for their:
- Anti-inflammatory effects .
- Antioxidant properties , which can mitigate oxidative stress in cells .
- Neuroprotective effects , suggesting potential applications in neurodegenerative diseases .
Antimicrobial Studies
A study conducted on a series of thiazolidinone derivatives revealed that specific compounds exhibited significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Anticancer Studies
In another research effort, the anticancer efficacy of synthesized thiazolidinone derivatives was assessed using MTT assays. Results showed that while some compounds displayed good activity against cancer cell lines, they required further optimization to enhance their potency compared to standard treatments .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Comparison Standard |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | Ciprofloxacin, Fluconazole |
| Anticancer | Moderate activity in cell lines | 5-Fluorouracil |
| Anti-inflammatory | Notable reduction in inflammation | N/A |
| Antioxidant | Effective free radical scavenging | N/A |
Propiedades
IUPAC Name |
2-[2-[(Z)-(4-amino-2-oxo-1,3-thiazol-5-ylidene)methyl]-4-chlorophenoxy]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-11-1-4-13(5-2-11)22-16(24)9-26-14-6-3-12(20)7-10(14)8-15-17(21)23-18(25)27-15/h1-8H,9H2,(H,22,24)(H2,21,23,25)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKFUXDKAAVIE-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=NC(=O)S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=NC(=O)S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














